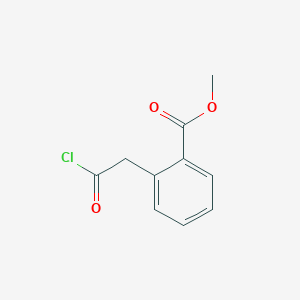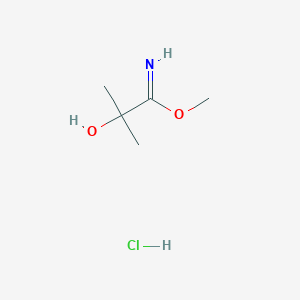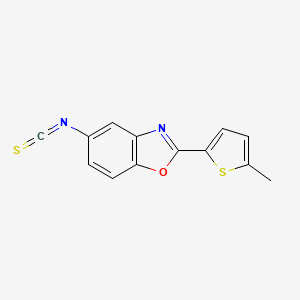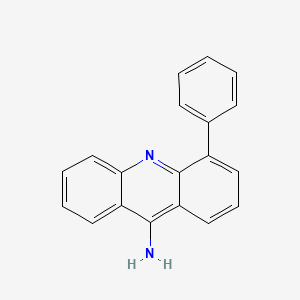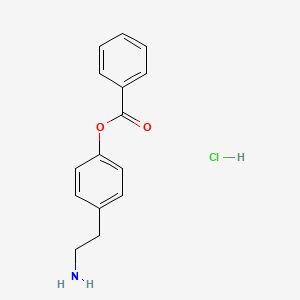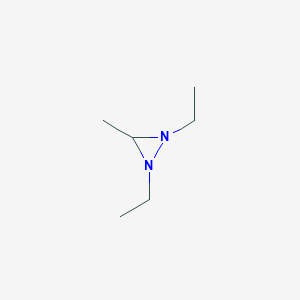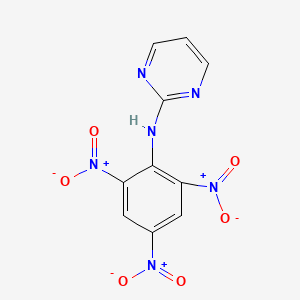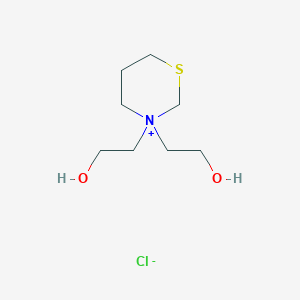
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is a chemical compound that belongs to the class of thiazinan derivatives This compound is characterized by the presence of a thiazinan ring, which is a six-membered ring containing both sulfur and nitrogen atoms The compound also features two hydroxyethyl groups attached to the nitrogen atom, and it is typically found in its chloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride typically involves the reaction of a thiazinan precursor with ethylene oxide or ethylene glycol under controlled conditions. One common method involves the reaction of 1,3-thiazinane with ethylene oxide in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions can help achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiazinan derivative without the hydroxyethyl groups.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding thiazinan derivative.
Substitution: Formation of the corresponding bromide or iodide salt.
Applications De Recherche Scientifique
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with target molecules, while the thiazinan ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium bromide
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium iodide
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium sulfate
Uniqueness
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interactions with other molecules. The presence of the hydroxyethyl groups also provides additional sites for chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
50476-35-2 |
|---|---|
Formule moléculaire |
C8H18ClNO2S |
Poids moléculaire |
227.75 g/mol |
Nom IUPAC |
2-[3-(2-hydroxyethyl)-1,3-thiazinan-3-ium-3-yl]ethanol;chloride |
InChI |
InChI=1S/C8H18NO2S.ClH/c10-5-3-9(4-6-11)2-1-7-12-8-9;/h10-11H,1-8H2;1H/q+1;/p-1 |
Clé InChI |
VHFVHXCQWFIQTE-UHFFFAOYSA-M |
SMILES canonique |
C1C[N+](CSC1)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



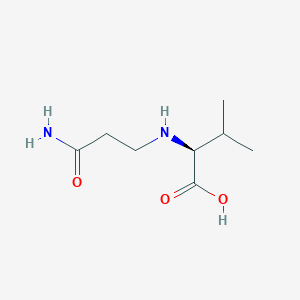
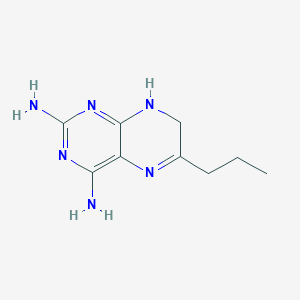
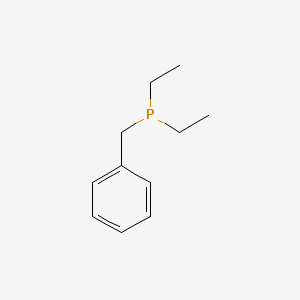
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
